molecular formula C23H30N4O6 B14430384 1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-valyl-L-prolinamide CAS No. 78058-06-7

1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-valyl-L-prolinamide

Cat. No.: B14430384
CAS No.: 78058-06-7
M. Wt: 458.5 g/mol
InChI Key: GIHHSRUQDAIOPR-LNLFQRSKSA-N
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Description

1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-valyl-L-prolinamide is a synthetic compound with a complex structure It is characterized by the presence of a benzyloxycarbonyl group, an oxo group, and a sequence of amino acids including L-proline and L-valine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-valyl-L-prolinamide typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. One common method involves the use of benzyloxycarbonyl chloride to protect the amino group, followed by coupling with L-proline and L-valine using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final step involves deprotection to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-valyl-L-prolinamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-valyl-L-prolinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-valyl-L-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protective group, while the oxo group and amino acid sequence can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(Benzyloxy)carbonyl]-5-oxopyrrolidine-2-carboxylic acid
  • (S)-1-[(Benzyloxy)carbonyl]-5-oxopyrrolidine-2-carboxylic acid
  • 1,3-Benzodioxole-5-carboxylic acid

Uniqueness

1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-valyl-L-prolinamide is unique due to its specific sequence of amino acids and the presence of both benzyloxycarbonyl and oxo groups. This combination of structural features allows it to interact with a wide range of molecular targets, making it versatile for various applications in research and industry.

Properties

CAS No.

78058-06-7

Molecular Formula

C23H30N4O6

Molecular Weight

458.5 g/mol

IUPAC Name

benzyl (2S)-2-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamoyl]-5-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C23H30N4O6/c1-14(2)19(22(31)26-12-6-9-16(26)20(24)29)25-21(30)17-10-11-18(28)27(17)23(32)33-13-15-7-4-3-5-8-15/h3-5,7-8,14,16-17,19H,6,9-13H2,1-2H3,(H2,24,29)(H,25,30)/t16-,17-,19-/m0/s1

InChI Key

GIHHSRUQDAIOPR-LNLFQRSKSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@@H]2CCC(=O)N2C(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)N)NC(=O)C2CCC(=O)N2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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